molecular formula C18H16BrN5O2 B6533009 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 1060193-07-8

3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Katalognummer: B6533009
CAS-Nummer: 1060193-07-8
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: MAWOGWAFPRPDCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical research. Its core structure, featuring a piperazine linker connected to bromofuran and pyridazine heterocycles, is frequently explored in the development of novel therapeutics, particularly as activators of pantothenate kinase (PANK) enzymes . Compounds within this structural class are being investigated for their potential to treat pantothenate kinase-associated neurodegeneration (PKAN) and propionic acidemia by increasing intracellular levels of coenzyme A (CoA) in the brain and liver . The bromofuran moiety is a common pharmacophore that can be utilized for further synthetic modification, making this compound a valuable chemical intermediate or a candidate for structure-activity relationship (SAR) studies . Researchers value this compound for its potential to engage specific biological targets. Structurally analogous molecules have been shown to act as allosteric activators of PANK3, counteracting feedback inhibition by acetyl-CoA to ultimately boost cellular CoA biosynthesis . This mechanism is critical for addressing CoA deficiencies in metabolic and neurodegenerative disorders. The molecular design, which often maintains key pyridazine and amide functional groups, is pivotal for binding potency and activity . This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O2/c19-16-5-4-15(26-16)18(25)24-10-8-23(9-11-24)17-6-3-14(21-22-17)13-2-1-7-20-12-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWOGWAFPRPDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
  • Molecular Formula : C14H14BrN3O2
  • Molecular Weight : 336.19 g/mol

Synthesis Overview :

  • Bromination of Furan : Starting with furan, bromination yields 5-bromofuran-2-carboxylic acid.
  • Formation of Acid Chloride : The carboxylic acid is converted to its acid chloride using thionyl chloride.
  • Piperazine Coupling : The acid chloride reacts with piperazine to form the corresponding piperazine derivative.
  • Pyridazine Formation : The final step involves the coupling of the piperazine derivative with pyridazine derivatives under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromofuran moiety enhances binding affinity, while the piperazine ring improves solubility and bioavailability. The carbonyl group in the structure may participate in covalent interactions with target proteins, modulating their activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazines exhibit significant anticancer properties. For instance, research has shown that compounds similar to our target compound inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis through various pathways .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. In vitro studies demonstrated that it exhibits inhibitory effects against a range of bacterial strains, suggesting potential as an antibacterial agent .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Evaluated the efficacy of pyridazine derivatives in inhibiting bacterial secretion systems.Identified significant inhibition at concentrations as low as 50 μM for similar compounds.
ResearchGate Study (2006)Investigated the synthesis and biological activity of substituted pyridazines.Found that certain modifications enhance anticancer activity significantly.
Sigma-Aldrich Report (2024)Analyzed the chemical properties and potential applications in drug development.Highlighted the importance of structural modifications for increased bioactivity.

Comparative Analysis

A comparative analysis with other similar compounds reveals that the presence of a bromine atom in this compound enhances its reactivity and binding properties compared to non-brominated analogs.

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazineModerate to highEffective against Gram-positive bacteriaBromine substitution enhances activity
1-(5-Fluorofuran-2-carbonyl)piperazineLow to moderateLimited efficacy against bacteriaFluorine substitution reduces reactivity
1-(5-Chlorofuran-2-carbonyl)piperazineModerateEffective against select bacterial strainsChlorine provides different reactivity profile

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves several key steps:

  • Formation of 5-Bromofuran-2-carbonyl Chloride : Starting from furan, bromination is performed to yield 5-bromofuran-2-carboxylic acid, which is subsequently converted into the corresponding acid chloride using thionyl chloride.
  • Piperazine Coupling : The acid chloride reacts with piperazine to form the piperazine derivative.
  • Pyridazine Formation : The final step involves coupling the piperazine derivative with pyridazine derivatives under controlled conditions.

Anticancer Properties

Research indicates that derivatives of this compound have shown promising anticancer activities. A study demonstrated that certain piperazine-based compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that the bromofuran moiety enhances the compound's ability to interact with biological targets involved in cancer progression.

Antimicrobial Activity

Another significant application is in antimicrobial research. Compounds similar to 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine have been evaluated for their effectiveness against a range of bacteria and fungi. The presence of the bromine atom has been linked to increased antimicrobial potency due to its electrophilic nature, which may disrupt microbial cell membranes .

Material Science

The compound can also be utilized in material science, particularly in developing new polymers or coatings with specific electronic properties. Its unique structure allows for potential applications in organic electronics, where compounds with high electron mobility are desired .

Drug Development

In pharmaceutical research, this compound serves as a valuable intermediate for synthesizing other biologically active molecules. Its structural features make it a candidate for further modifications aimed at enhancing bioactivity and reducing side effects in drug formulations.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial EfficacyShowed effectiveness against bacterial strains, suggesting utility in developing new antibiotics.
Material Science ApplicationsExplored use in organic electronics, highlighting its potential for enhancing electronic properties in materials.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Features of Compared Compounds

Compound Name Substituent at Position 3 Substituent at Position 6 Piperazine Substituent Molecular Weight (g/mol) Reported Bioactivities
3-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (Target) Piperazin-1-yl with 5-bromofuran-2-carbonyl Pyridin-3-yl 5-Bromofuran-2-carbonyl 413 (calculated) Inferred: Anti-inotropic, antiviral
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chloro Piperazin-1-yl with 3-(4-chlorophenoxy)propyl 3-(4-Chlorophenoxy)propyl ~423 (estimated) Anti-platelet, antibacterial, antiviral
3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine Pyridin-3-yl Piperazin-1-yl with 2,4,6-trimethylbenzenesulfonyl 2,4,6-Trimethylbenzenesulfonyl 423.5 Not specified; sulfonyl groups may enhance solubility/stability

Substituent Analysis

Position 3 Substituents

  • The 5-bromofuran-2-carbonyl substituent on piperazine adds a planar, electron-deficient aromatic system, which may influence binding to hydrophobic pockets in enzymes or receptors.
  • Compound : A chloro group at position 3 simplifies the structure but reduces hydrogen-bonding capacity compared to the target compound. The lack of a piperazine at position 3 may limit conformational flexibility.
  • Compound : The pyridin-3-yl group at position 3 provides a rigid aromatic system, favoring interactions with aromatic residues in binding sites.

Position 6 Substituents

  • Compound: The phenoxypropyl-substituted piperazine at position 6 introduces a bulky, lipophilic chain, which may enhance membrane permeability but reduce aqueous solubility.
  • Compound : The 2,4,6-trimethylbenzenesulfonyl group on piperazine is strongly electron-withdrawing, likely decreasing piperazine basicity and improving metabolic stability.

Vorbereitungsmethoden

One-Pot Sequential Functionalization

Recent efforts explore tandem reactions to reduce isolation steps:

  • Method : Combine SNAr and Suzuki coupling in a single pot using Pd(OAc)2/XPhos as a catalyst.

  • Yield : 55% overall (vs. 65% in stepwise approach).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Suzuki coupling step:

  • Conditions : 150°C, 20 minutes, 300 W.

  • Outcome : 70% yield with comparable purity.

Challenges and Limitations

  • Stereochemical Control : The planar pyridazine ring limits stereoselectivity, necessitating chiral auxiliaries for enantiomeric forms.

  • Bromofuran Stability : 5-Bromofuran-2-carbonyl chloride is moisture-sensitive, requiring anhydrous conditions.

  • Cost Efficiency : Palladium catalysts contribute significantly to production costs, prompting research into ligand-free systems .

Q & A

Q. What are the key synthetic pathways for 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling of piperazine derivatives : Reacting 5-bromofuran-2-carbonyl chloride with piperazine under basic conditions (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 0–5°C to form the 4-(5-bromofuran-2-carbonyl)piperazine intermediate .
  • Pyridazine functionalization : Introducing the pyridin-3-yl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–100°C) . Optimization involves adjusting pH (neutral to slightly basic), temperature gradients, and inert atmospheres to improve yields (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., bromofuran carbonyl protons at δ 7.2–7.5 ppm) and piperazine ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ≈ 444.03 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous pyridazine-piperazine structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of its substituents?

  • Modular substitution : Systematically replace the 5-bromofuran moiety with other heterocycles (e.g., thiophene, oxadiazole) and compare binding affinities to targets like kinase receptors .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding between the pyridazine nitrogen and active-site residues .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values for kinases) and correlate with structural features (e.g., bromine’s electron-withdrawing effects) .

Q. How can contradictory data on biological activity between structurally similar compounds be resolved?

  • Meta-analysis of analogs : Compare datasets from compounds like 5-(4-fluorobenzoyl)-pyridazine (antitumor) and 4-benzoylpiperidine (analgesic) to identify activity trends linked to specific substituents (e.g., fluorobenzoyl vs. bromofuran) .
  • Dose-response profiling : Re-evaluate potency discrepancies using standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize experimental variability .
  • Crystallographic validation : Resolve target-bound structures to confirm binding modes and rule out off-target effects .

Q. What strategies mitigate challenges in purifying this compound during scale-up synthesis?

  • Chromatographic optimization : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization solvents : Employ dimethyl sulfoxide (DMSO)-water mixtures for high-purity crystals (>99%) .
  • In-line monitoring : Implement HPLC with UV detection (λ = 254 nm) to track impurities in real time .

Q. How does the compound’s electronic configuration influence its reactivity in further functionalization?

  • Electrophilic substitution : The electron-deficient pyridazine core directs electrophiles to the 4-position, while the bromofuran group enhances electrophilicity at the carbonyl carbon .
  • Cross-coupling compatibility : The pyridin-3-yl group facilitates Suzuki reactions with aryl boronic acids under mild conditions (e.g., room temperature, aqueous base) .

Methodological Notes

  • Contradiction Handling : When conflicting biological data arise, prioritize orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to validate mechanisms .
  • Safety Considerations : Follow protocols for handling brominated intermediates (e.g., PPE, fume hoods), as outlined in safety data sheets for analogous bromopyridazines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.